Yttrium(III) trifluoromethanesulfonate
Overview
Description
Yttrium(III) trifluoromethanesulfonate is a chemical compound that has been studied for its catalytic properties in various organic reactions. It is known to facilitate reactions under mild and neutral conditions, which is advantageous for the synthesis of complex molecules. The compound has been utilized in the tosylation of alcohols, aza Diels-Alder reactions, and Friedel–Crafts acylation of thiophenes, demonstrating its versatility as a catalyst .
Synthesis Analysis
The synthesis of yttrium(III) bis(trifluoromethanesulfonyl)amide complexes has been achieved by reacting the corresponding metal oxides with bis(trifluoromethanesulfonyl)imide in refluxing water. These complexes have shown high catalytic activity in the Diels–Alder reaction, which is a testament to their potential utility in organic synthesis .
Molecular Structure Analysis
The molecular structure of yttrium(III) complexes has been elucidated using various techniques. For instance, X-ray crystal analysis has revealed that the ytterbium(III) bis(trifluoromethanesulfonyl)amide complex with N,N'-dimethylpropyleneurea is mononuclear, hexa-coordinated, and adopts an octahedral structure with six dimethylpropyleneureas . Additionally, the homoleptic bis(trifluoromethanesulfonyl)amide complex of yttrium has been described as having a trigonal dodecahedron oxygen coordination polyhedron around the Y(III) ion .
Chemical Reactions Analysis
Yttrium(III) trifluoromethanesulfonate has been shown to catalyze a variety of chemical reactions. It efficiently catalyzes the tosylation of alcohols, leading to high yields of alkyl tosylates . In the context of aza Diels-Alder reactions, it has been used to catalyze the reaction of an aldehyde, a diene, and immobilized benzylamine, with the adducts being cleaved from the solid support using a 'trace-less' release methodology . Furthermore, it has been employed in the Friedel–Crafts acylation of substituted thiophenes, producing intermediates for pharmaceuticals and pesticides .
Physical and Chemical Properties Analysis
The physical and chemical properties of yttrium(III) trifluoromethanesulfonate are closely related to its catalytic activity and molecular structure. The solvation structure of yttrium(III) in dimethyl sulfoxide has been studied using X-ray absorption spectroscopy, which provides insights into the coordination distances and geometry of the solvation sphere, indicating a coordination number of eight dimethyl sulfoxide molecules . This information is crucial for understanding the reactivity and stability of yttrium(III) complexes in various solvents and reaction conditions.
Scientific Research Applications
Catalyst in Organic Synthesis
Yttrium(III) trifluoromethanesulfonate has been widely recognized for its catalytic efficiency in various organic synthesis reactions. It has been used to facilitate the aminolysis of 1,2-epoxides, producing β-amino alcohols with high regioselectivity and anti stereoselectivity (Chini et al., 1994). Additionally, it catalyzes the tosylation of alcohols, enabling the efficient production of alkyl tosylates under neutral and mild conditions (Comagic & Schirrmacher, 2004). It's also been employed in Friedel–Crafts acylation of thiophenes, aiding in the synthesis of intermediates for pharmaceuticals and pesticides (Su & Jin, 2003).
Solvation Studies
Studies on the solvation structure of yttrium(III) in various solvents have been conducted to understand its coordination properties. For instance, its solvation in dimethyl sulfoxide has been examined through X-ray absorption spectroscopy, revealing insights into the coordination polyhedron and bonding geometry (Diaz-Moreno & Chaboy, 2009). These findings are crucial for understanding yttrium(III)'s chemical behavior in various environments.
Structural and Coordination Analysis
Yttrium(III) trifluoromethanesulfonate's role in forming complex structures has been explored. Research on the crystal structures of rare earth trifluoromethanesulfonates, including yttrium, revealed insights into their stereochemistry and coordination properties (Harrowfield et al., 1983). Understanding these structures is essential for their application in materials science and coordination chemistry.
Application in Supramolecular Chemistry
Yttrium(III) trifluoromethanesulfonate has been used to create lanthanide(III)-containing metallosupramolecular arrays. These arrays, formed in crystalline state, are stabilized by various interactions and exhibit unique structural properties (Danjo et al., 2015). Such studies are significant for the development of novel materials with specific functions.
Hydration and Ion Pair Formation Studies
The hydration and ion pair formation of yttrium(III) in aqueous solutions have been a subject of research. Studies have revealed the formation of different hydrated species and ion pairs in solutions, providing critical insights into its behavior in aqueous media (Rudolph & Irmer, 2015).
Safety And Hazards
properties
IUPAC Name |
trifluoromethanesulfonate;yttrium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Y/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJIEXKLJOWQQK-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Y+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Y | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370050 | |
Record name | Yttrium(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) trifluoromethanesulfonate | |
CAS RN |
52093-30-8 | |
Record name | Yttrium(III) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Yttrium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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